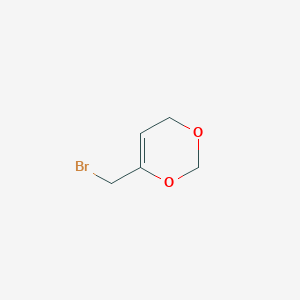
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.
6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .
Eigenschaften
Molekularformel |
C5H7BrO2 |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
InChI-Schlüssel |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(OCO1)CBr |
Synonyme |
6-bromomethyl-4H-1,3-dioxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















